molecular formula C8H8ClNO B579467 2,5-Cyclohexadien-1-one,  4-(2-chloroethylidene)-,  oxime CAS No. 19352-30-8

2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime

Katalognummer: B579467
CAS-Nummer: 19352-30-8
Molekulargewicht: 169.61 g/mol
InChI-Schlüssel: ZPZARDXRSWEWAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . This compound is characterized by the presence of a cyclohexadienone ring substituted with a chloroethylidene group and an oxime functional group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime typically involves the reaction of 2,5-cyclohexadien-1-one with a chloroethylidene reagent under specific conditions. The reaction is carried out in the presence of a base to facilitate the formation of the oxime group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The industrial methods focus on optimizing the reaction parameters to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The chloroethylidene group can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

19352-30-8

Molekularformel

C8H8ClNO

Molekulargewicht

169.61 g/mol

IUPAC-Name

N-[4-(2-chloroethylidene)cyclohexa-2,5-dien-1-ylidene]hydroxylamine

InChI

InChI=1S/C8H8ClNO/c9-6-5-7-1-3-8(10-11)4-2-7/h1-5,11H,6H2

InChI-Schlüssel

ZPZARDXRSWEWAO-UHFFFAOYSA-N

SMILES

C1=CC(=NO)C=CC1=CCCl

Kanonische SMILES

C1=CC(=NO)C=CC1=CCCl

Synonyme

2,5-Cyclohexadien-1-one, 4-(2-chloroethylidene)-, oxime

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.